molecular formula C4H5N B213123 Crotononitrile CAS No. 4786-20-3

Crotononitrile

Cat. No.: B213123
CAS No.: 4786-20-3
M. Wt: 67.09 g/mol
InChI Key: NKKMVIVFRUYPLQ-UHFFFAOYSA-N
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Description

Crotononitrile (IUPAC name: but-2-enenitrile or but-3-enenitrile, depending on isomerism) is an unsaturated aliphatic nitrile with the molecular formula C₄H₅N. It exists as a mixture of cis- and trans-isomers (CH₃-CH=CH-CN or CH₂=CH-CH₂-CN) . Key physical properties include:

  • Boiling point: 120–121°C
  • Density: 0.824 g/mL at 25°C
  • Refractive index: n²⁰/D 1.419
  • Structure: Features a conjugated double bond and a polar nitrile group, enabling diverse reactivity in organic synthesis and biological systems .

This compound is utilized in hydrogen scavenging (e.g., in oxidation reactions), Michael additions, and as a precursor for pharmaceuticals and photoswitches . However, it exhibits neurotoxic effects in rodents, including motor deficits and behavioral abnormalities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crotononitrile can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves the dehydration of crotonic acid, which is a cost-effective and efficient method. The process includes recycling pyridine to reduce production costs and improve efficiency .

Chemical Reactions Analysis

Crotononitrile undergoes various types of chemical reactions, including:

    Oxidation: this compound can act as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions.

    Reduction: this compound can be reduced to butanenitrile using hydrogen in the presence of a suitable catalyst.

    Substitution: this compound reacts with nucleophiles such as amines, alcohols, and thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Ruthenium catalysts, methanol, and this compound.

    Reduction: Hydrogen gas and metal catalysts.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Methyl esters.

    Reduction: Butanenitrile.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Organic Synthesis

Crotononitrile serves as a crucial starting material or intermediate in the synthesis of various complex organic compounds. Its unique chemical structure allows it to participate in numerous reactions, making it valuable in synthetic organic chemistry.

Key Reactions Involving this compound:

  • Formation of Pyridazinone Derivatives : Studies have shown that this compound can react with diazoketones to yield pyridazinone derivatives, highlighting its utility in generating heterocyclic compounds.
  • Gas Phase Reactions : Research into gas-phase reactions involving this compound has provided insights into its stability and reactivity under different conditions, which is essential for understanding its behavior in various environments .

Polymer Chemistry

In polymer chemistry, this compound acts as a monomer for the production of polymers with unique properties. The compound's ability to form copolymers allows for the development of materials with tailored characteristics.

Properties of Polymers Derived from this compound:

  • Thermal Stability : Polymers synthesized from this compound exhibit enhanced thermal stability compared to those made from other monomers.
  • Mechanical Strength : The incorporation of this compound into polymer matrices can improve mechanical properties, making them suitable for various industrial applications.

Neurotoxicology Research

This compound has been extensively studied for its neurotoxic properties. Research indicates that exposure to this compound can lead to significant neurological effects, including vestibular dysfunction and hair cell loss in animal models.

Case Studies:

  • Vestibular Dysfunction in Mice : A study demonstrated that administration of cis-crotononitrile resulted in dose-dependent vestibular dysfunction in mice, with observable behavioral abnormalities and hair cell loss assessed through scanning electron microscopy .
  • Toxicity Mechanisms : Investigations into the metabolic pathways of this compound revealed that its acute toxicity is largely due to cyanide release upon metabolism, raising concerns about its safety in laboratory settings .

Environmental Chemistry

This compound is also studied within the context of environmental chemistry, particularly regarding its behavior and transformation in natural systems.

Research Findings:

  • Stability and Reactivity : Studies have focused on the stability of this compound under various environmental conditions, providing insights into its potential impact on ecological systems .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisIntermediate for complex organic compoundsForms pyridazinone derivatives; reacts with diazoketones
Polymer ChemistryMonomer for unique polymersEnhances thermal stability and mechanical strength
NeurotoxicologyInvestigated for neurotoxic effectsCauses vestibular dysfunction and hair cell loss
Environmental ChemistryBehavior and transformation in ecosystemsStability studies indicate potential ecological impacts

Comparison with Similar Compounds

Comparison with Similar Aliphatic Nitriles

Structural and Physical Properties

Compound Structure Boiling Point (°C) Density (g/mL) Key Features
Crotononitrile CH₂=CH-CH₂-CN 120–121 0.824 Conjugated double bond; cis/trans isomerism
Acrylonitrile CH₂=CH-CN 77 0.810 Simpler structure; highly reactive
Allylnitrile CH₂=CH-CH₂-CN 119 0.834 Similar to this compound but lacks conjugation
Methacrylonitrile CH₂=C(CH₃)-CN 90 0.800 Methyl substituent enhances steric effects
2-Pentenenitrile CH₃-CH₂-CH=CH-CN ~130 (est.) ~0.830 Longer carbon chain; similar isomerism

Key Differences :

  • This compound’s conjugated system enhances stability in reactions compared to acrylonitrile .
  • Methacrylonitrile’s methyl group reduces enzymatic degradation efficiency compared to this compound .

Reactivity in Chemical Reactions

Enzymatic Degradation :

  • L-NHase Activity: this compound is hydrolyzed by Rhodococcus rhodochrous J1’s nitrile hydratase (L-NHase) at 28% efficiency relative to benzonitrile, lower than methacrylonitrile (97.3%) and n-capronitrile (200%) .
  • Nitrilase Specificity: A novel nitrilase from Rhodococcus rhodochrous K22 shows optimal activity for this compound at pH 5.5, contrasting with most nitrilases (pH 7.5–9) .

Toxicity Profiles

Compound Neurotoxic Effects Key Findings
This compound Induces ECC syndrome (circling, head twitching) in rodents Serotonin/dopamine systems mediate toxicity; retinal toxicity absent
Allylnitrile Similar ECC syndrome Toxicity requires metabolic activation (e.g., via CCl₄)
Acrylonitrile Carcinogenic; causes CNS and liver damage Higher acute toxicity than this compound; classified as a Group 2B carcinogen
IDPN Irreversible motor deficits Retinal toxicity observed, unlike this compound

Isomer-Specific Effects :

  • cis-Crotononitrile is more neurotoxic than trans-isomer in rats, highlighting stereochemical influences .

Microbial Interactions

  • Growth Effects: this compound supports bacterial growth in compost-derived communities (OD ~0.5–0.9), unlike lethal nitriles (e.g., acetone cyanohydrin) .
  • Metagenomic Impact: Promotes microbial diversity in communities, contrasting with growth-suppressing nitriles (e.g., 4-hydroxybenzonitrile) .

Biological Activity

Crotononitrile, a nitrile compound with the chemical formula C4H7N\text{C}_4\text{H}_7\text{N}, has been the subject of various studies due to its biological activity and potential applications in different fields. This article provides a comprehensive overview of the biological effects of this compound, focusing on its neurotoxicity, metabolic interactions, and potential applications in synthetic chemistry.

This compound exists in two isomeric forms: cis-crotononitrile and trans-crotononitrile . Research indicates that only the cis-isomer exhibits significant biological effects, particularly neurotoxicity, while the trans-isomer shows minimal to no such effects .

Acute Toxicity

Studies have demonstrated that cis-crotononitrile is neurotoxic in animal models. For instance, experiments involving female 129S1 mice showed that doses as low as 1.751.75 mmol/kg can lead to acute toxicity, including weight loss and increased mortality rates . The following table summarizes key findings from these studies:

Dose (mmol/kg)Mortality Rate (%)Behavioral Effects
1.7537.5Minimal
2.2562.5Moderate
2.7575.0Severe
3.25100Fatal

The mechanism behind the neurotoxic effects of cis-crotononitrile involves its ability to induce vestibular dysfunction and hair cell loss in the inner ear . Behavioral tests indicated significant impairments in vestibular function following exposure, correlating with histological findings of hair cell damage observed via scanning electron microscopy.

Metabolic Interactions

Research has also highlighted the metabolic pathways involving this compound, particularly its degradation by specific microbial strains. For example, Rhodococcus rhodochrous has been identified as capable of metabolizing this compound through nitrilase activity, which converts nitriles into corresponding carboxylic acids . This metabolic capability opens avenues for biotechnological applications, such as bioremediation and synthesis of valuable compounds.

Applications in Synthetic Chemistry

This compound's reactivity with various chemical species has been explored in synthetic organic chemistry. Notably, it has shown potential in reactions leading to pyridazinone derivatives when reacted with diazoketones. This aspect of this compound suggests its utility as a building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for crotononitrile in laboratory settings?

this compound is synthesized via two primary methods:

  • 1,3-Dipolar Cycloaddition : Reacting quaternary pyridinium or isoquinolinium salts with this compound in the presence of tetrapyridine cobalt(II)-dichromate, yielding carbamoyl-substituted heterocycles (e.g., indolizines) .
  • Radical Bromination : Modified Padwa procedures enable selective bromination of this compound, though purification challenges may necessitate alternative catalysts or conditions .
    Methodological Note: Optimize reaction conditions (e.g., catalyst loading, temperature) to improve yield and selectivity.

Q. How can cis and trans isomers of this compound be distinguished using spectroscopic methods?

Isomer differentiation relies on:

  • Rotational Spectroscopy : Detect Ka = 0,1 transitions (e.g., QUIJOTE survey at 10 K) with µa = 4.39 D dipole moments. Trans isomers show distinct Ka ≤ 2 lines, while cis isomers require higher sensitivity due to weaker Ka ≥ 3 transitions .
  • Infrared Four-Wave Mixing (IRFWM) : Doubly vibrationally enhanced (DOVE) techniques resolve cross-peaks between CN stretching and combination bands (e.g., CN + C=C), with isomer-specific spectral fingerprints .
    Methodological Note: Use computational methods (e.g., MP2/6-311++G(d,p)) to predict rotational constants and validate experimental spectra .

Q. What experimental models are used to assess the neurotoxic effects of this compound?

  • Rodent Behavioral Studies : Administer 50–100 mg/kg doses to mice/rats, monitoring dyskinesia and vestibular dysfunction. Fos protein induction in brain structures (e.g., hippocampus) indicates neuronal activation .
  • Histochemical Analysis : Post-mortem brain sectioning and Fos immunostaining quantify neurotoxicity. Compare with allylnitrile controls to isolate this compound-specific effects .

Advanced Research Questions

Q. What mechanistic insights have been gained from photochemical studies of this compound?

Photolysis of this compound proceeds via:

  • Diradical Intermediates : UV irradiation generates triplet-state diradicals, leading to cyclization products (e.g., 1-cyanocyclobutane). Quantitative product analysis (GC-MS) and kinetic isotope effects confirm this pathway .
  • Nitrile Participation : The cyano group stabilizes transition states, altering reaction rates compared to non-nitrile olefins. Compare activation energies with analogs (e.g., acrylonitrile) using Arrhenius plots .

Q. How can researchers resolve contradictions in reported resonance stabilization energies derived from cis-trans isomerization kinetics?

Discrepancies arise from:

  • Methodological Variability : Shock tube measurements (logk = 13.2 - 58.1/θ) vs. pyrolysis kinetics (e.g., cyclobutyl cyanide) yield differing CN stabilization energies (~8 kcal/mol vs. ~5 kcal/mol). Reconcile by normalizing to alkyl substituent references .
  • Computational Validation : Apply density functional theory (DFT) to model biradical intermediates and compare stabilization energies across methodologies. Highlight shock tube A-factor anomalies (e.g., 10^1.4S^-1 differences) as potential error sources .

Q. What advanced spectroscopic techniques enable detailed vibrational analysis of this compound isomers?

  • DOVE-IRFWM : Resolve overlapping CN and C=C vibrations via 2D cross-peak analysis. Frequency-domain simulations (incorporating dephasing rates and nonlinear susceptibilities) enhance spectral interpretation .
  • Temperature-Dependent Raman : Monitor isomer populations at 10–300 K to quantify thermodynamic stability (trans isomer is ~44 kJ/mol more stable than cis) .

Q. How does this compound influence microbial community dynamics in environmental systems?

  • 16S rRNA Metagenomics : Expose compost-derived bacteria to this compound (1–10 mM). Amplicon sequencing reveals growth promotion (e.g., increased Pseudomonas abundance) versus suppression by other nitriles .
  • Metabolic Pathway Analysis : Annotate metagenomes for nitrile hydratase/lyase genes to identify biodegradation pathways. Compare with acetonitrile-responsive communities to isolate this compound-specific effects .

Tables for Key Data

Property cis-Crotononitrile trans-Crotononitrile Reference
Rotational Constant (MHz)2.542.61
Stabilization Energy (kcal/mol)5.08.0
Vibrational Frequency (cm⁻¹)2230 (CN)2245 (CN)
Toxicity Model Dose (mg/kg) Observed Effect Reference
Mouse Behavioral Assay50–100Vestibular dysfunction, Fos induction
Bacterial Growth (1 mM)N/AIncreased Pseudomonas dominance

Properties

IUPAC Name

(E)-but-2-enenitrile
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InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+
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InChI Key

NKKMVIVFRUYPLQ-NSCUHMNNSA-N
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Canonical SMILES

CC=CC#N
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Isomeric SMILES

C/C=C/C#N
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Molecular Formula

C4H5N
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DSSTOX Substance ID

DTXSID0063604, DTXSID801026544
Record name 2-Butenenitrile
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Molecular Weight

67.09 g/mol
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Physical Description

Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline]
Record name 2-Butenenitrile
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Flash Point

16 °C
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Vapor Pressure

32.0 [mmHg]
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CAS No.

627-26-9, 4786-20-3
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